molecular formula C24H15FO2 B14431110 Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- CAS No. 80115-71-5

Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro-

Cat. No.: B14431110
CAS No.: 80115-71-5
M. Wt: 354.4 g/mol
InChI Key: SOZLNINPSMYKHC-UHFFFAOYSA-N
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Description

Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together, which contribute to their stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- typically involves multi-step organic reactions. One common approach is the fluorination of benzo(ghi)picene followed by the introduction of diol groups. The reaction conditions often require the use of strong fluorinating agents such as xenon difluoride (XeF2) or elemental fluorine (F2) under controlled temperatures and pressures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions. The diol groups can be introduced through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of suitable catalysts.

Chemical Reactions Analysis

Types of Reactions

Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex PAHs and as a model compound for studying aromaticity and reactivity.

    Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Explored for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into the DNA helix, causing structural distortions that interfere with transcription and replication processes. Additionally, it can inhibit enzyme activity by binding to active sites, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene: Another PAH with known carcinogenic properties.

    Benzo[e]pyrene: Structurally similar but with different reactivity and biological effects.

    Picene: A PAH with applications in organic electronics.

Uniqueness

Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- is unique due to the presence of both fluorine and diol groups, which enhance its reactivity and potential applications. The fluorine atom increases the compound’s stability and resistance to metabolic degradation, while the diol groups provide sites for further functionalization and interaction with biological targets.

Properties

CAS No.

80115-71-5

Molecular Formula

C24H15FO2

Molecular Weight

354.4 g/mol

IUPAC Name

16-fluorohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),5,8,10,12,14(19),15,17,20(24),21-undecaene-3,4-diol

InChI

InChI=1S/C24H15FO2/c25-16-4-5-17-15(11-16)10-13-2-1-12-9-14-3-8-20(26)24(27)23(14)19-7-6-18(17)21(13)22(12)19/h1-11,20,24,26-27H

InChI Key

SOZLNINPSMYKHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=CC6=C(C=CC(=C6)F)C(=C54)C=C3

Origin of Product

United States

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